molecular formula C21H22O2 B14394744 2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane CAS No. 88672-71-3

2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane

Cat. No.: B14394744
CAS No.: 88672-71-3
M. Wt: 306.4 g/mol
InChI Key: FADSWUWLFFGPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure with ethenylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane typically involves the reaction of ethenylphenyl derivatives with dioxane precursors under controlled conditions. The reaction may require catalysts to facilitate the formation of the dioxane ring and ensure the proper attachment of the ethenylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific conditions required for the synthesis. This includes maintaining the appropriate temperature, pressure, and catalyst concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane is unique due to its dioxane ring structure combined with ethenylphenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

88672-71-3

Molecular Formula

C21H22O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-(4-ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane

InChI

InChI=1S/C21H22O2/c1-3-16-5-7-18(8-6-16)13-19-14-22-21(23-15-19)20-11-9-17(4-2)10-12-20/h3-12,19,21H,1-2,13-15H2

InChI Key

FADSWUWLFFGPSK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CC2COC(OC2)C3=CC=C(C=C3)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.